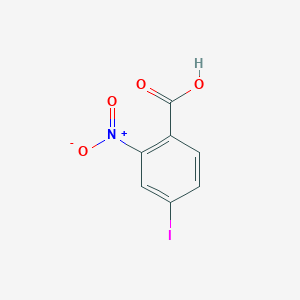

4-Iodo-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBFYNYRKIUGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596479 | |

| Record name | 4-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-62-5 | |

| Record name | 4-Iodo-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 4 Iodo 2 Nitrobenzoic Acid

Classical Synthetic Approaches

The traditional synthesis of 4-iodo-2-nitrobenzoic acid is rooted in well-established reaction mechanisms, often involving a sequence of functional group introductions and modifications on a simple aromatic precursor.

Multi-Step Conversions from Benzene (B151609) Precursors

A common and logical pathway to this compound begins with benzene, which is sequentially functionalized in a multi-step process. chemcontent.comchemcontent.com This strategy's success hinges on the directing effects of the substituents introduced in each step to guide the subsequent functionalization to the desired positions.

A representative four-step synthesis from benzene is outlined below:

Friedel-Crafts Alkylation: Benzene is converted to toluene (B28343). chemcontent.com

Electrophilic Iodination: Toluene is iodinated to form p-iodotoluene. chemcontent.com

Nitration: The p-iodotoluene undergoes regioselective nitration. chemcontent.com

Oxidation: The methyl group is oxidized to a carboxylic acid. chemcontent.com

The initial step in this synthetic sequence involves the formation of an alkylbenzene from benzene itself. The Friedel-Crafts alkylation reaction is a fundamental method for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.com

In this pathway, benzene is treated with an alkyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemcontent.comgauthmath.com The Lewis acid activates the alkyl halide, facilitating the generation of an electrophile that is subsequently attacked by the electron-rich benzene ring to yield toluene. libretexts.org This initial alkylation is crucial as the newly installed methyl group will direct the subsequent substitution reactions.

| Reaction Step | Substrate | Reagents/Catalyst | Product |

| Friedel-Crafts Alkylation | Benzene | Methyl Chloride (CH₃Cl), Aluminum Chloride (AlCl₃) | Toluene |

With the precursor p-iodotoluene in hand, the next critical step is the introduction of a nitro group. The directing effects of the existing methyl and iodo substituents are key to achieving the desired regiochemistry. The methyl group is an activating, ortho-, para-director, while iodine is a deactivating, ortho-, para-director.

The nitration is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemcontent.comgauthmath.com In the case of p-iodotoluene, the para position is already occupied by the iodine atom. Therefore, the incoming electrophilic nitronium ion (NO₂⁺) is directed to one of the ortho positions relative to the activating methyl group. chemcontent.com This results in the formation of 4-iodo-2-nitrotoluene (B1329957).

| Reaction Step | Substrate | Reagents | Product |

| Nitration | p-Iodotoluene | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 4-Iodo-2-nitrotoluene |

The final step in the synthesis is the conversion of the methyl group on the 4-iodo-2-nitrotoluene intermediate into a carboxylic acid. The methyl groups of nitrotoluene derivatives are activated by the electron-withdrawing nitro group, facilitating their oxidation. oup.com

This transformation is commonly achieved by heating the substrate with a strong oxidizing agent. chemcontent.com Reagents such as potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions are effective for converting the aromatic methyl group directly into a carboxylic acid, yielding the final product, this compound. chemcontent.comgauthmath.comlibretexts.org

| Reaction Step | Substrate | Reagents | Product |

| Oxidation | 4-Iodo-2-nitrotoluene | Potassium Permanganate (KMnO₄), Acid | This compound |

Iodination Techniques in Aromatic Systems

The introduction of iodine onto the aromatic ring is a key functionalization in this synthetic pathway. Aromatic iodination typically proceeds via an electrophilic aromatic substitution mechanism.

In the context of the multi-step synthesis from benzene, toluene undergoes iodination. The methyl group of toluene is an activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance at the ortho position, iodination of toluene preferentially occurs at the para position, yielding p-iodotoluene as the major product. chemcontent.com

The reaction can be performed using molecular iodine (I₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃). chemcontent.com Alternatively, reagents like iodine monochloride (ICl) can be used, where the molecule is polarized, making the iodine atom partially positive and thus electrophilic. vaia.com The electron-rich aromatic ring attacks the iodine electrophile (I⁺), leading to the substitution of a hydrogen atom with an iodine atom. vaia.com

| Reaction Step | Substrate | Reagents/Catalyst | Major Product | Key Principle |

| Electrophilic Iodination | Toluene | Iodine (I₂), Ferric Chloride (FeCl₃) | p-Iodotoluene | The methyl group is an ortho, para-director; the para product is favored due to reduced steric hindrance. chemcontent.com |

Challenges with Electron-Withdrawing Substituents

The synthesis of this compound is significantly influenced by the presence of two powerful electron-withdrawing groups on the benzene ring: the nitro group (-NO₂) and the iodine atom (-I). These substituents deactivate the aromatic ring, making it less susceptible to electrophilic substitution reactions. This deactivation presents a considerable challenge for direct synthesis methods.

Traditional synthetic routes often circumvent this issue by introducing the substituents in a strategic sequence. For instance, a common pathway starts with a more reactive precursor like toluene. chemcontent.com The synthesis can proceed in four main steps:

Friedel-Crafts Alkylation: Benzene is converted to toluene. chemcontent.com

Iodination: Toluene undergoes iodination. The methyl group is an ortho-, para-director, but due to steric hindrance at the ortho position, iodination primarily occurs at the para-position, yielding p-iodotoluene. chemcontent.comchemcontent.com

Nitration: The subsequent nitration of p-iodotoluene with a mixture of concentrated nitric and sulfuric acids introduces a nitro group. Since the para-position is occupied by iodine, nitration occurs at one of the ortho positions relative to the activating methyl group. chemcontent.com

Oxidation: The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄), yielding the final product, this compound. chemcontent.com

The electron-poor nature of the final ring system not only complicates its synthesis but can also impact the stability and reactivity of intermediates. Studies on similar molecules have shown that reactions with electron-withdrawing groups can sometimes lead to highly contaminated products, posing significant purification challenges. otterbein.edu The installation of the nitro group has a quantifiable electronic effect; for example, in the synthesis of 2-iodo-5-nitrobenzoic acid, the introduction of the nitro group deshields the carbon atom attached to the iodine by approximately 9.6 ppm in the ¹³C NMR spectrum, confirming a significant increase in the electron-deficient character at that center. beilstein-journals.org

Modern and Green Chemistry Approaches in Synthesis

In response to the challenges of traditional methods and a growing emphasis on sustainable practices, modern synthetic approaches have been developed. These methods prioritize efficiency, safety, and reduced environmental impact.

Transition Metal-Free Protocols

A key area of development in green chemistry is the avoidance of heavy or transition metals, which are often toxic and costly.

Decarboxylative halogenation has emerged as a powerful alternative to direct electrophilic halogenation. acs.orgnih.gov This method involves the replacement of a carboxylic acid group with a halogen. Notably, this transformation is often highly effective for aromatic carboxylic acids that are substituted with electron-withdrawing groups, making it well-suited for precursors to compounds like this compound. acs.orgnih.gov

A noteworthy transition-metal-free protocol for decarboxylative iodination utilizes molecular iodine (I₂) as the iodine source, completely avoiding the need for stoichiometric silver salts or other metal catalysts that were common in classical Hunsdiecker-type reactions. acs.org The reaction is applicable to a wide array of benzoic acids. While electron-rich benzoic acids react readily, less electron-rich substrates may require more forcing conditions. acs.org

| Starting Benzoic Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic acid | 3.0 equiv I₂, PhCl, 100 °C | 1-Iodo-2-methoxybenzene | 98 | acs.org |

| 4-Methoxybenzoic acid | 4.0 equiv I₂, PhCl, 100 °C | 1-Iodo-4-methoxybenzene | 99 | acs.org |

| 2,6-Dimethoxybenzoic acid | 1.5 equiv I₂, PhCl, 25 °C | 1-Iodo-2,6-dimethoxybenzene | 98 | acs.org |

| Chromone-3-carboxylic acid | 3.0 equiv I₂, DCE, 130 °C | 3-Iodochromone | 81 | acs.org |

A simple and efficient one-pot, transition-metal-free method has been developed for the conversion of 2-iodo- or 2-nitro-substituted benzoic acids into their corresponding anilines using tosyl azide. grafiati.comrsc.org This procedure is noted for being environmentally benign and using tosyl azide, a reagent that is relatively stable, inexpensive, and easy to handle. rsc.org The success of this conversion is highly dependent on the steric and electronic effects of the substituents already present on the benzoic acid. rsc.org

Mechanistic Investigations of Green Synthesis Pathways

Understanding the reaction mechanisms of these green protocols is crucial for their optimization and broader application.

For the transition-metal-free decarboxylative iodination, mechanistic studies suggest that the reaction does not proceed through a classical radical pathway typical of Hunsdiecker reactions. acs.org This distinction is important as it influences reaction conditions and substrate scope. In contrast, some metal-catalyzed decarboxylative iodinations, such as those assisted by silver, are proposed to involve the generation of an aryl radical which then abstracts an iodine atom. mdpi.com

The one-pot conversion of substituted benzoic acids to anilines is believed to proceed through the formation of a tosyl nitrene intermediate, which is involved in the subsequent decarboxylation step. rsc.org Such mechanistic insights are often gained through a combination of experimental observations and computational studies. Techniques like kinetic isotope effect (KIE) measurements are powerful tools for elucidating reaction mechanisms, particularly for identifying rate-determining steps and the nature of bond-breaking and bond-forming events, as demonstrated in studies of enzymatic reductions of related nitroaromatic compounds. nih.gov

Scalability Considerations for Industrial and Large-Scale Preparation

The transition from laboratory-scale synthesis to industrial production introduces a unique set of challenges. A synthetic method must not only be efficient but also cost-effective, safe, and practical on a large scale.

The transition-metal-free decarboxylative iodination protocol has shown promise for scalability. A multi-gram synthesis of 1-iodo-2,6-dimethoxybenzene was successfully performed, yielding 14.1 grams of product with a 97% yield, notably without the need for silica (B1680970) gel chromatography for purification. acs.org This avoidance of chromatography is a significant advantage in industrial settings.

Conversely, patent literature for the synthesis of a related isomer, 4-iodo-3-nitrobenzoic acid methyl ester, highlights common industrial hurdles. google.com The use of highly flammable solvents like diethyl ether is deemed unsuitable for large-scale operations, and purification by column chromatography is considered undesirable and impractical for producing large quantities. google.com Therefore, synthetic routes that are described as "adoptable for large scale preparation" are particularly valuable, typically because they employ simple, inexpensive reagents and avoid complex purification procedures. rsc.org

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of derivatives of this compound relies on the strategic preparation of key intermediates. These precursors often incorporate the nitro and iodo functionalities on an aniline (B41778) or benzoic acid scaffold, which can then be further manipulated. Methodologies for creating these intermediates involve carefully controlled reactions to ensure correct regioselectivity.

Preparation of Functionalized Nitroanilines

Functionalized nitroanilines are crucial building blocks for various heterocyclic and aromatic compounds. The synthesis of molecules like 4-iodo-2-nitroaniline (B1312708) is a key step for creating derivatives related to this compound. The preparation of these intermediates often involves electrophilic aromatic substitution reactions where the directing effects of the substituents are carefully managed.

The high nucleophilic reactivity of aniline means it can undergo substitution with iodine, a halogen that is typically unreactive with many other benzene derivatives. msu.edu However, direct nitration of anilines can be challenging and may lead to oxidation or the formation of multiple products. msu.edumsu.edu To control the reaction, the highly activating amino group is often acetylated to form acetanilide. This moderates its activating influence and allows for more controlled nitration, typically yielding the para-nitro product in high yield. The acetyl group can subsequently be removed through acid-catalyzed hydrolysis. msu.edu

For synthesizing specific isomers like 2-iodo-4-nitroaniline, a multi-step process can be employed starting from a suitable precursor. uni-muenchen.de The reduction of a nitro group to an amine is a common transformation used in these synthetic pathways. This can be achieved through catalytic hydrogenation or with reducing metals in an acidic medium. msu.edumsu.edu

Modern synthetic methods offer various approaches for the regioselective nitration of aromatic compounds. The use of reagents like bismuth nitrate (B79036) pentahydrate or iron(III) nitrate nonahydrate in acetone (B3395972) allows for the selective mononitration of activated phenols under mild conditions. researchgate.net Copper-catalyzed nitration of aniline derivatives using nitric acid has also been developed, providing a practical method that is compatible with a range of functional groups. researchgate.net These advanced methods highlight the ongoing development of efficient and selective routes to functionalized nitroanilines.

| Starting Material | Reagents/Conditions | Product | Reference |

| Aniline | 1. Acetic anhydride (B1165640) (acetylation)2. HNO₃, low temperature (nitration)3. Acid hydrolysis (deacetylation) | p-Nitroaniline | msu.edu |

| Activated Phenols | Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O, acetone, ambient or reflux | Selectively mononitrated phenols | researchgate.net |

| Aniline Derivatives | HNO₃, Cu catalyst | Nitrated aniline derivatives | researchgate.net |

Directed Nitration and Iodination in Substituted Benzoic Acids

The synthesis of this compound is achieved through strategic pathways that control the introduction of the iodo and nitro groups onto the aromatic ring. The directing effects of the substituents—whether activating or deactivating, and ortho-, para-, or meta-directing—are fundamental to these strategies. masterorganicchemistry.comcutm.ac.in The carboxyl group is a deactivating, meta-directing group, while alkyl groups are activating and ortho-, para-directing. masterorganicchemistry.comcutm.ac.in

A well-established pathway starts from benzene and proceeds through several steps to build the target molecule. chemcontent.comchemcontent.com This method showcases the application of sequential electrophilic substitution and oxidation reactions.

Synthetic Pathway from Benzene:

Friedel-Crafts Alkylation: Benzene is first alkylated with methyl chloride in the presence of aluminum chloride to produce toluene. chemcontent.comchemcontent.com

Iodination: Toluene is then iodinated using iodine and a Lewis acid catalyst like ferric chloride. The methyl group is an ortho-, para-director. Due to steric hindrance at the ortho position, the para-substituted product, p-iodotoluene, is the major product. chemcontent.comchemcontent.com

Nitration: The subsequent nitration of p-iodotoluene with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group. The nitration occurs at the ortho position relative to the activating methyl group, yielding 4-iodo-2-nitrotoluene. chemcontent.comchemcontent.com

Oxidation: The final step is the oxidation of the methyl group to a carboxylic acid. This is accomplished by heating with a strong oxidizing agent, such as acidic potassium permanganate (KMnO₄), to yield this compound. msu.educhemcontent.comchemcontent.com

| Step | Starting Material | Reagents | Product | Reference |

| 1 | Benzene | CH₃Cl, AlCl₃ | Toluene | chemcontent.comchemcontent.com |

| 2 | Toluene | I₂, FeCl₃ | p-Iodotoluene | chemcontent.comchemcontent.com |

| 3 | p-Iodotoluene | conc. HNO₃, conc. H₂SO₄ | 4-Iodo-2-nitrotoluene | chemcontent.comchemcontent.com |

| 4 | 4-Iodo-2-nitrotoluene | Acidic KMnO₄, heat | This compound | chemcontent.comchemcontent.com |

Alternative Strategies:

Other synthetic routes involve modifying precursors that already contain one of the required functional groups.

Nitration of 4-iodobenzaldehyde (B108471): An alternative synthesis involves the nitration of 4-iodobenzaldehyde using a mixture of concentrated nitric and sulfuric acids. This introduces the nitro group at the ortho position relative to the aldehyde. The resulting 4-iodo-2-nitrobenzaldehyde (B3191990) can then be oxidized to this compound using an oxidizing agent like potassium permanganate.

Directed C-H Iodination: Modern methods have been developed for the ortho-selective iodination of benzoic acids. One such protocol uses an iridium catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. researchgate.net This approach allows for the direct C-H activation and iodination of benzoic acids under mild, additive-free conditions. researchgate.net Applying this method to 2-nitrobenzoic acid could provide a direct route to this compound, although the electronic deactivation by the nitro group presents a challenge.

Sandmeyer Reaction: The Sandmeyer reaction provides a classic method for introducing iodine onto an aromatic ring. For example, the synthesis of 2-iodo-4-nitrobenzoic acid can be achieved by the diazotization of 2-amino-4-nitrobenzoic acid with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with potassium iodide. A similar approach could be envisioned for this compound, starting from 2-amino-4-iodobenzoic acid.

These varied methodologies underscore the flexibility available to synthetic chemists for preparing this compound and its precursors, allowing for the selection of a pathway based on starting material availability, desired yield, and reaction conditions.

Chemical Reactivity and Transformation Pathways of 4 Iodo 2 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 4-Iodo-2-nitrobenzoic acid, where the aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group.

The presence of a nitro group (-NO2) ortho to the iodine atom significantly activates the benzene (B151609) ring for nucleophilic aromatic substitution. google.comgeorganics.sk The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the displacement of the iodo group. georganics.skgovtpgcdatia.ac.in This activation is crucial for reactions where the iodine atom is replaced by other nucleophiles. For instance, in the synthesis of 4-chloro-3-nitrobenzamide (B92726), the iodo group in a similar compound, 4-iodo-3-nitrobenzoic acid, is activated for nucleophilic substitution by the ortho nitro group, leading to the formation of a chloro impurity when thionyl chloride is used. google.com The activating effect of the nitro group is a general principle in SNAr reactions, making halogenated nitroaromatics valuable precursors in organic synthesis.

While the nitro group activates the 4-position for nucleophilic attack, other sites on the this compound molecule can also be susceptible to nucleophilic attack, leading to competitive reaction pathways. The regiochemical outcome of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the presence of other functional groups.

For example, while the iodine at C4 is the primary site for substitution, the carboxylic acid group can also react. However, under typical SNAr conditions, the displacement of the iodo group is generally favored. The specific outcomes of competitive pathways are often dictated by kinetic and thermodynamic control. For instance, in reactions involving strong bases, deprotonation of the carboxylic acid can occur, potentially influencing the subsequent nucleophilic attack.

Research on related nitrobenzoic acid derivatives provides insights into potential competitive pathways. For example, studies on 4-nitrobenzonitrile (B1214597) have shown that nucleophilic attack can occur at both the carbon bearing the nitro group and the nitrile carbon, with the outcome depending on the reaction conditions. wuxiapptec.com While not a direct analogue, this highlights the possibility of multiple reactive sites in nitro-substituted aromatic compounds.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, including esters and amides. It can also be reduced to an alcohol.

Esterification of this compound can be achieved through several methods, with the choice of method often depending on the desired scale and purity.

A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com For instance, reacting 4-iodo-3-nitrobenzoic acid with methanol (B129727) and sulfuric acid, followed by neutralization and extraction, yields the corresponding methyl ester. google.com However, this method can require chromatographic purification and may not be ideal for industrial-scale production. google.com

More efficient methods have been developed to overcome the limitations of traditional Fischer esterification. One such method involves the use of trimethyl orthoacetate, which allows for the esterification of 4-iodo-3-nitrobenzoic acid in nearly quantitative yield without the need for a solvent. google.comgoogle.com This method is advantageous as it avoids the formation of impurities that can arise from nucleophilic substitution. google.com

Other modern esterification techniques that could be applied to this compound include the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or triphenylphosphine (B44618) dihalides. chem-soc.siresearchgate.netrsc.org Optimization of esterification reactions often involves adjusting the catalyst, reaction time, and temperature to maximize yield and minimize side reactions. nih.govsemanticscholar.org For example, using Dowex H+ resin with sodium iodide has been shown to be an effective and environmentally friendly method for esterifying various carboxylic acids under mild conditions. nih.gov

Table 1: Comparison of Esterification Methods for Nitrobenzoic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, common | Equilibrium reaction, may require excess alcohol, potential for side reactions |

| Trimethyl Orthoacetate | Trimethyl Orthoacetate | Reflux | High yield, no solvent needed, fewer impurities. google.comgoogle.com | Specific reagent required |

| Triphenylphosphine Dihalide | PPh₃X₂ (X=Br, I), Base (e.g., DMAP) | Room Temperature | Mild conditions, good to excellent yields. chem-soc.siresearchgate.net | Stoichiometric use of phosphine (B1218219) reagent |

| Dowex H⁺/NaI | Dowex H⁺ resin, NaI, Alcohol | Room Temperature or heating | Reusable catalyst, environmentally friendly. nih.gov | May require longer reaction times for some substrates |

Amidation Reactions and Derivative Synthesis

The synthesis of amides from this compound is a crucial transformation for creating derivatives with potential biological activity. A common approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. libretexts.org For example, reacting 4-iodo-3-nitrobenzoic acid with thionyl chloride can generate the acid chloride in situ, which then reacts with ammonia (B1221849) to form the corresponding amide. google.com However, this method can lead to impurities, such as the chloro-analogue, due to nucleophilic substitution of the iodo group. google.com

To circumvent the issues associated with acid chlorides, alternative amidation methods have been developed. One strategy is to first convert the carboxylic acid to an ester, which can then be treated with ammonia to yield the amide. google.com For instance, 4-iodo-3-nitrobenzoic acid methyl ester can be converted to 4-iodo-3-nitrobenzamide (B1684207) by treatment with anhydrous ammonia in a suitable solvent like methanol. google.com This two-step process often provides a purer product. google.com

Modern coupling reagents, widely used in peptide synthesis, also offer efficient routes to amides from carboxylic acids. nih.govfishersci.itacs.orgdiva-portal.orgunimi.it Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple carboxylic acids with amines in the presence of a base. fishersci.it Another approach involves the in situ generation of phosphonium (B103445) salts from triphenylphosphine and N-chlorophthalimide, which activate the carboxylic acid for amidation. nih.govacs.org

Table 2: Amidation Strategies for Substituted Benzoic Acids

| Method | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Via Acid Chloride | Thionyl chloride (SOCl₂), Amine | Aprotic solvent, often at room temperature or with cooling | Highly reactive intermediate, can lead to side reactions with sensitive substrates. google.comlibretexts.org |

| Via Ester | Alcohol (for ester formation), Ammonia | Two steps: esterification followed by ammonolysis | Generally cleaner than the acid chloride route, avoids harsh reagents. google.com |

| Coupling Reagents | HATU, HBTU, PyBOP, etc., Base | Aprotic solvent (e.g., DMF), room temperature | High efficiency, mild conditions, broad substrate scope. fishersci.it |

Reduction of the Carboxylic Acid Moiety

The reduction of the carboxylic acid group in this compound to a primary alcohol presents a synthetic challenge due to the presence of the reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. libretexts.org

Therefore, selective reduction methods are required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are known to rapidly and selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including nitro groups. acs.org This method would be a suitable choice for the selective reduction of the carboxylic acid in this compound.

Another approach for selective reduction is catalytic hydrosilylation. While some nitro-containing compounds can be challenging for this method, certain catalysts have shown success in reducing carboxylic acids without affecting other functional groups. nih.gov For example, a manganese(I)-catalyzed hydrosilylation has been shown to be effective for the reduction of various aromatic carboxylic acids, including iodobenzoic acids, without dehalogenation. nih.gov

It is important to note that some reducing systems may affect the nitro group. For instance, sodium borohydride (B1222165) in the presence of ammonium (B1175870) sulfate (B86663) is a system reported to selectively reduce nitro groups to amines, while leaving other functional groups like esters and amides intact. oup.com Tellurium powder has also been used for the selective reduction of nitro groups. researchgate.net Similarly, electrocatalytic methods have been developed for the selective reduction of nitroarenes to anilines. acs.org These methods highlight the importance of choosing a reducing agent that is chemoselective for the desired transformation.

Reactivity of the Nitro Group

The nitro group (-NO₂) at the ortho position to the carboxylic acid and meta to the iodine atom is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule.

Bioreduction Pathways and Reactive Intermediate Formation

The nitro group of this compound is susceptible to bioreduction, a process often mediated by bacterial nitroreductase enzymes. These enzymes are flavoproteins that catalyze the reduction of nitroaromatic compounds. The reduction can proceed through different pathways depending on the type of nitroreductase and the presence of oxygen.

Type I nitroreductases, which are oxygen-insensitive, typically catalyze a two-electron reduction of the nitro group to a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632) intermediate. This process follows a ping-pong bi-bi kinetic mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide (B372718) cofactor like NAD(P)H, and then the reduced FMN reduces the nitroaromatic substrate. The complete reduction of a nitro group to an amine is a six-electron process that proceeds through these highly reactive nitroso and hydroxylamine intermediates. These intermediates, particularly the hydroxylamine, are known to be mutagenic and can interact with cellular macromolecules like DNA.

Type II nitroreductases are oxygen-sensitive and catalyze a one-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, generating a superoxide (B77818) anion in a futile cycle.

A specific example of a related compound, 2-nitrobenzoate (B253500), is metabolized by Pseudomonas fluorescens strain KU-7. This process involves a NADPH-dependent 2-nitrobenzoate nitroreductase (NbaA) that converts 2-nitrobenzoate to 2-hydroxylaminobenzoate. This intermediate is then transformed by a mutase (NbaB) to 3-hydroxyanthranilate. nih.gov Given the structural similarity, it is plausible that this compound could undergo a similar bioreductive transformation, leading to the formation of reactive hydroxylamine intermediates.

The following table summarizes the key enzymes and intermediates in the bioreduction of nitroaromatic compounds.

| Enzyme Type | Oxygen Sensitivity | Key Intermediates | Cofactor |

| Type I Nitroreductase | Insensitive | Nitroso, Hydroxylamine | NAD(P)H, FMN |

| Type II Nitroreductase | Sensitive | Nitro anion radical | NAD(P)H, FMN |

Effects on Aromatic Ring Electrophilicity

The nitro group is a powerful deactivating group for electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. epa.gov The nitro group directs incoming electrophiles to the meta position relative to itself. In this compound, the positions meta to the nitro group are the 4- and 6-positions. However, the 4-position is already substituted with an iodine atom.

The iodine atom is also a deactivating group due to its inductive effect, but it is an ortho, para-director. The carboxylic acid group is another deactivating, meta-directing group. The combined effect of these three substituents makes the aromatic ring of this compound significantly less reactive towards electrophilic substitution compared to benzene.

Role of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are heavily influenced by both steric and electronic factors.

The presence of a substituent at the ortho position to the carboxylic acid group gives rise to the "ortho effect." This effect is primarily due to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. While resonance is generally a stabilizing factor for the acid, its inhibition in the case of ortho-substituted benzoic acids leads to an increase in their acidity compared to benzoic acid itself. This is because the resonance stabilization of the carboxylate anion is less affected by the twisting. Therefore, this compound is expected to be a stronger acid than benzoic acid.

The electronic effects of the substituents can be quantitatively assessed using the Hammett equation, which relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of their substituents. The nitro group has a large positive sigma (σ) value, indicating its strong electron-withdrawing nature, which generally accelerates reactions that are favored by a decrease in electron density at the reaction center. Conversely, the iodine atom has a smaller positive σ value, reflecting its weaker electron-withdrawing inductive effect.

Side Reactions and Impurity Formation in Synthetic Routes

The synthesis of this compound can be accompanied by the formation of impurities due to side reactions. A common synthetic route involves the oxidation of 4-iodo-2-nitrotoluene (B1329957). chemcontent.com During this oxidation, incomplete oxidation can lead to the presence of the starting material or intermediate oxidation products like 4-iodo-2-nitrobenzaldehyde (B3191990) in the final product.

Another potential side reaction is related to the lability of the iodine substituent, especially when activated by an ortho-nitro group. For instance, in the synthesis of 4-iodo-3-nitrobenzamide from 4-iodo-3-nitrobenzoic acid (a positional isomer), the reaction with thionyl chloride in DMF can lead to a nucleophilic aromatic substitution of the iodo group with a chloro group, resulting in the formation of a 4-chloro-3-nitrobenzamide impurity. google.com A similar chloro-de-iodination could potentially occur as a side reaction in certain transformations of this compound.

The following table lists some potential impurities that could arise during the synthesis of this compound.

| Impurity | Potential Origin |

| 4-Iodo-2-nitrotoluene | Incomplete oxidation of the starting material |

| 4-Iodo-2-nitrobenzaldehyde | Incomplete oxidation of the intermediate |

| 4-Chloro-2-nitrobenzoic acid | Nucleophilic substitution of the iodo group |

| Isomeric nitroiodobenzoic acids | Non-selective nitration or starting material impurities |

Derivatization Strategies and Complex Molecule Synthesis

Construction of Advanced Pharmaceutical Intermediates

The chemical reactivity of 4-Iodo-2-nitrobenzoic acid allows for its conversion into key intermediates for the pharmaceutical industry. Its ability to undergo transformations at the carboxylic acid, nitro, and iodo positions makes it a versatile starting material for a range of drug discovery and development programs. bldpharm.combldpharm.com

A significant application of this compound is in the synthesis of amide derivatives. A notable example, although structurally an isomer, is the synthesis of Iniparib (4-iodo-3-nitrobenzamide), which has been investigated for its potential as a PARP inhibitor. google.comsmolecule.com The general strategy for creating such amides involves the activation of the carboxylic acid group of a nitro-iodinated benzoic acid, followed by reaction with an amine. acs.orgnih.gov

A common synthetic route involves the initial conversion of the benzoic acid to a more reactive species, such as an acid chloride or an ester. For instance, reacting 4-iodo-3-nitrobenzoic acid with thionyl chloride can form the corresponding acid chloride in situ, which is then treated with ammonium (B1175870) hydroxide (B78521) to yield the amide. google.com However, this method can lead to impurities. google.com An alternative and often cleaner method involves first converting the carboxylic acid to its methyl ester, for example, by reacting it with trimethyl orthoacetate or with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. google.com The resulting ester is then treated with ammonia (B1221849) gas in a suitable solvent, such as methanol, to produce the final amide product. google.comsmolecule.com

Table 1: Synthesis of Amide Derivatives

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 4-Iodo-3-nitrobenzoic acid | 1. Thionyl chloride, DMF2. Ammonium hydroxide | 4-Iodo-3-nitrobenzoyl chloride | 4-Iodo-3-nitrobenzamide (B1684207) (Iniparib) |

This table is for illustrative purposes based on the synthesis of a structural isomer, Iniparib.

This compound serves as a precursor for a variety of biologically active molecules beyond simple amides. The nitro and iodo groups can be manipulated to introduce different functionalities, leading to a diverse range of potential therapeutic agents. For example, the nitro group can be reduced to an amino group, opening up pathways for further derivatization. smolecule.com The iodine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These transformations are fundamental in medicinal chemistry for building complex molecular architectures from simpler, readily available starting materials like this compound. bldpharm.combldpharm.com

Formation of Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

The functional groups of this compound are susceptible to reaction with various nucleophiles. The iodine atom, activated by the electron-withdrawing nitro group, can be displaced by nucleophiles such as amines and thiols. This allows for the introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring. The carboxylic acid group can be readily converted into esters or amides, as previously discussed. Furthermore, the nitro group can be reduced to an amine, which can then participate in a host of reactions to form new rings or introduce other functional groups.

Quinazoline and its derivatives are an important class of N-heterocycles that exhibit a broad spectrum of biological activities. nih.govscispace.comacgpubs.org 2-Nitrobenzoic acids are reported starting materials for the synthesis of 4(3H)-quinazolinones. acgpubs.org One general approach involves the reductive cyclization of 2-nitrobenzoic acid derivatives with formamide, which can be catalyzed by certain metal salts to produce the quinazolinone core in high yields. researchgate.net While the direct use of this compound in this specific reaction is not detailed in the provided search results, its structural features as a 2-nitrobenzoic acid derivative suggest its potential as a substrate for forming 6-iodo-4(3H)-quinazolinones. These compounds could then serve as intermediates for more complex, substituted quinazolines. acgpubs.org

Applications in Material Science

While the primary focus of research on this compound and its isomers has been in pharmaceuticals, there are potential applications in material science. bldpharm.combldpharm.com Halogenated nitrobenzoic acids, as a class of compounds, have been employed in the formulation of materials with specific chemical properties. For instance, a structural isomer, 5-iodo-2-nitrobenzoic acid, has been used in creating materials for polarizing films in liquid crystal displays. smolecule.com The presence of the heavy iodine atom and the polar nitro group in this compound could impart unique optical or electronic properties to polymers or other materials into which it is incorporated. It is also listed as a compound available for material science applications, including the synthesis of Metal-Organic Framework (MOF) ligands and OLED materials. bldpharm.com

Exploration in Polymer and Coating Development

The trifunctional nature of this compound makes it a compelling monomer for the synthesis of novel polymers and as an additive in the formulation of specialized coatings. The carboxylic acid group provides a reactive handle for classical polymerization techniques such as polycondensation, leading to the formation of polyesters and polyamides.

The presence of the iodo and nitro substituents on the benzene ring is anticipated to impart unique properties to the resulting polymers. The electron-withdrawing nature of the nitro group and the heavy iodine atom can significantly influence the polymer's thermal stability, refractive index, and solubility in organic solvents. For instance, polymers incorporating this moiety may exhibit enhanced thermal resistance and a higher refractive index, properties that are highly sought after in materials for optical applications.

While direct reports on the use of this compound in polymer synthesis are not prevalent, the utility of its isomers, such as 2-iodo-3-nitrobenzoic acid, as precursors for novel polymers and specialized coatings has been noted. researchgate.net The general strategy involves leveraging the carboxylic acid for polymerization and the iodo and nitro groups for subsequent modifications or for their influence on the final material properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer(s) | Resulting Polymer | Potential Properties |

| Polycondensation | Diols (e.g., ethylene (B1197577) glycol) | Polyester | Enhanced thermal stability, high refractive index |

| Polycondensation | Diamines (e.g., hexamethylenediamine) | Polyamide | Improved mechanical strength, modified solubility |

The development of coatings is another area where this compound could find application. Its derivatives could be incorporated into coating formulations to enhance adhesion, durability, and provide specific functionalities. For example, the iodine atom offers a site for cross-linking reactions, which can improve the coating's hardness and chemical resistance.

Photoresponsive Material Synthesis

A particularly exciting application of this compound lies in the synthesis of photoresponsive materials. The ortho-nitrobenzyl group is a well-established photolabile protecting group in organic synthesis and materials science. mdpi.comumass.edu Upon exposure to ultraviolet (UV) light, typically in the range of 300–365 nm, the o-nitrobenzyl ester undergoes an intramolecular rearrangement and subsequent cleavage to yield a carboxylic acid and an o-nitrosobenzaldehyde. mdpi.com

This photocleavage event can be harnessed to induce significant changes in the properties of a material. By incorporating the this compound moiety into a polymer backbone or as a side chain, it is possible to create materials that degrade, change solubility, or release encapsulated molecules upon light irradiation. umass.edursc.org

For instance, a polymer synthesized with this compound as a monomer or a pendant group would initially be hydrophobic due to the protected carboxylic acid. Upon UV exposure, the cleavage of the ester would reveal the free carboxylic acid, rendering that portion of the polymer hydrophilic. This light-induced switch in polarity can be utilized in a variety of applications, including the development of photodegradable hydrogels for tissue engineering or light-triggered drug delivery systems. umass.edu

Research on related o-nitrobenzyl derivatives has demonstrated the feasibility of this approach. For example, polymers containing o-nitrobenzyl acrylate (B77674) have been synthesized to create photoresponsive polymersomes that can release their payload upon light exposure. umass.edu Similarly, photolabile cross-linkers based on o-nitrobenzyl chemistry have been used to create hydrogels that soften and degrade when irradiated. rsc.org The presence of the iodine atom in this compound could offer an additional advantage, providing a site for further chemical modification through reactions like Suzuki or Sonogashira coupling, allowing for the creation of even more complex and functional photoresponsive systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-Iodo-2-nitrobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, offer unambiguous evidence for its structure.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound displays characteristic signals for the three protons on the aromatic ring. The electron-withdrawing nature of the nitro (NO₂) and carboxylic acid (COOH) groups, combined with the influence of the iodine atom, results in a predictable downfield shift for these protons. The expected aromatic proton shifts generally appear between δ 7.5 and 8.5 ppm.

The substitution pattern dictates a specific set of coupling interactions. The proton adjacent to the carboxylic acid group (H-3) would appear as a doublet, coupled to the proton at the 5-position. The proton next to the iodine atom (H-5) would present as a doublet of doublets, showing coupling to both H-3 and H-6. Finally, the proton situated between the nitro and iodo groups (H-6) would also be a doublet, coupled to H-5. This distinct splitting pattern is crucial for assigning each proton to its correct position on the ring.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom in the molecule. The spectrum will show seven distinct signals corresponding to the six aromatic carbons and the single carboxyl carbon.

The carboxyl carbon (C=O) is typically observed significantly downfield, often in the range of 165-170 ppm. csic.es The carbons directly attached to the electron-withdrawing nitro group (C-2) and the iodine atom (C-4) are also shifted to characteristic positions. The remaining aromatic carbons (C-1, C-3, C-5, C-6) will have chemical shifts influenced by their proximity to the various substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~166.7 |

| C-1 (C-COOH) | ~129.8 |

| C-2 (C-NO₂) | ~149.7 |

| C-3 (CH) | ~115.1 |

| C-4 (C-I) | ~98.6 |

| C-5 (CH) | ~130.8 |

| C-6 (CH) | ~156.0 |

| Note: Data is predictive and based on analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions. csic.esspectrabase.com |

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC)

To unambiguously assign proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. youtube.com For this compound, this would reveal correlations between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon atom. youtube.com It would show a cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3, H-5 to C-5, and H-6 to C-6, allowing for definitive assignment of the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Functional Groups (Nitro, Carboxyl, C-I)

The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its defining functional groups.

Carboxyl Group (-COOH): This group gives rise to two prominent absorptions. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band typically appears around 1700 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: a strong asymmetric stretch usually found between 1520-1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is found at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro | Asymmetric N-O stretch | 1520 - 1550 |

| Nitro | Symmetric N-O stretch | ~1350 |

| Carbon-Iodine | C-I stretch | 500 - 600 |

| Source: Data compiled from typical functional group frequency ranges. |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound (C₇H₄INO₄), the calculated molecular weight is approximately 293.02 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 293. Using soft ionization techniques like Electrospray Ionization (ESI) in negative mode, the [M-H]⁻ ion at m/z ≈ 292 is often detected.

The fragmentation pattern provides further structural evidence. Energetically unstable molecular ions break apart into smaller, more stable fragments. libretexts.org Common fragmentation pathways for this compound would include the loss of characteristic neutral fragments:

Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid.

Loss of the carboxyl group (•COOH, 45 Da). acdlabs.com

Loss of the nitro group (•NO₂, 46 Da).

Loss of the iodine atom (•I, 127 Da).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₄INO₄), HRMS provides an experimental mass that can be compared to the theoretical exact mass, confirming its molecular formula. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for analyzing polar molecules like this compound. In negative ion mode (ESI-), the molecule typically loses a proton from the carboxylic acid group to form the deprotonated molecular ion [M-H]⁻. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap analyzers allows for the differentiation of compounds with very similar nominal masses. The experimentally determined exact mass for this compound is 292.918488, which aligns with its molecular formula. chemsrc.com A similar compound, 2-iodo-4-nitrobenzoic acid, has been analyzed using high-resolution ESI-MS, which confirmed the molecular ion [M-H]⁻ at an m/z of 292.912.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₄INO₄ |

| Theoretical Exact Mass | 292.91849 u |

| Measured Exact Mass | 292.918488 u chemsrc.com |

| Ionization Mode | ESI (Negative) |

| Observed Ion | [M-H]⁻ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity and confirm the identity of compounds like this compound. bldpharm.com

In a typical LC-MS analysis, the sample is first injected into an HPLC system, often with a C18 reversed-phase column. A mobile phase gradient, for instance involving acetonitrile (B52724) and water, separates the target compound from impurities and by-products. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer provides two key pieces of information: the retention time from the LC separation and the mass-to-charge ratio (m/z) of the eluting components. The identity of this compound is confirmed if a peak appears at its expected retention time with the corresponding m/z value for its molecular ion (e.g., [M-H]⁻ at m/z 292.9 or [M+H]⁺ at m/z 294.9). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. LC-MS/MS methods can be developed for even more sensitive and specific quantification of the compound and any potential impurities. researchgate.netrsc.org

Ion Mobility Mass Spectrometry for Conformational Analysis

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), is an advanced analytical technique that provides information about the size, shape, and charge of an ion. nih.gov It separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. fiu.edu This technique offers the potential for detailed conformational analysis of this compound.

While specific IMS studies on this compound are not widely reported, the technique could be applied to investigate its three-dimensional structure in the gas phase. The ion's rotationally averaged collision cross-section (CCS), a value derived from its mobility, is a key parameter. nih.gov Different conformers of the molecule, which may arise from the rotation around the C-C bond (connecting the carboxylic group) or the C-N bond (connecting the nitro group), would have distinct spatial arrangements. These differences in shape would lead to different CCS values, potentially allowing for their separation and characterization by IMS-MS.

Furthermore, IMS-MS would be a powerful tool to separate this compound from its structural isomers, such as 2-Iodo-4-nitrobenzoic acid or 4-Iodo-3-nitrobenzoic acid. chemscene.com Even if these isomers have identical masses, their different substitution patterns would likely result in distinct shapes and therefore different drift times and CCS values, enabling their unambiguous identification. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Although a specific single-crystal X-ray diffraction study for this compound has not been prominently published, its molecular geometry and crystal packing can be inferred from the structures of closely related compounds. smolecule.comacs.org Studies on other substituted nitrobenzoic acids and iodo-nitro aromatics reveal common structural features. smolecule.comrsc.org

For instance, the crystal structure of 1-Iodo-4-methoxy-2-nitrobenzene shows a planar molecular geometry, a feature often induced by methoxy (B1213986) and nitro substituents. smolecule.com It is expected that this compound would also exhibit a largely planar structure, with the carboxylic acid and nitro groups lying close to the plane of the benzene (B151609) ring. The iodine atom and the substituent groups would cause some steric strain, potentially leading to slight out-of-plane twisting of the nitro and carboxyl groups. The crystal packing is likely to be dense, influenced by the heavy iodine atom. Analogous compounds often crystallize in common space groups such as P2₁/c or Pbca. smolecule.comresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Compound (1-Iodo-4-methoxy-2-nitrobenzene)

| Parameter | Value smolecule.com |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.6370 |

| b (Å) | 11.6257 |

| c (Å) | 7.4740 |

| Z (molecules/unit cell) | 8 |

Analysis of Intermolecular Interactions (Hydrogen Bonds, Halogen Bonds)

The solid-state architecture of this compound is expected to be governed by a combination of strong hydrogen bonds and weaker halogen bonds. These non-covalent interactions are crucial in dictating the crystal packing. acs.orgresearchgate.net

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net This is a very common and robust supramolecular synthon observed in the crystal structures of most carboxylic acids. rsc.org

Halogen Bonds: The iodine atom in this compound can act as a halogen bond donor. The electron-withdrawing nature of the aromatic ring makes the iodine atom's electrostatic potential positive at its tip (the σ-hole), allowing it to interact favorably with Lewis bases. The nitro group, being electron-rich, is a good halogen bond acceptor. Therefore, intermolecular C-I···O interactions between the iodine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule are highly anticipated. rsc.orgscispace.comcapes.gov.br These directional interactions play a significant role in stabilizing the crystal lattice. researchgate.net

Table 3: Expected Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of robust centrosymmetric dimers. researchgate.net |

| Halogen Bond | Iodine (C-I) | Nitro Group (O-N=O) | Directional C-I···O interactions influencing crystal packing. rsc.org |

Polymorphism and Solid-State Structure Elucidation

Polymorphism is the ability of a solid material to exist in more than one crystal structure. While no specific polymorphs of this compound have been reported, the potential for their existence is high, as seen in related substituted benzoic acids. researchgate.netresearchgate.net

Different polymorphs would arise from variations in the way the molecules pack in the crystal lattice, which can be influenced by crystallization conditions such as solvent and temperature. These different packing arrangements can lead to variations in intermolecular interactions. For example, one polymorph might be dominated by the classic carboxylic acid dimer hydrogen bonds, while another might feature a different hydrogen-bonding network or more prominent halogen bonding. researchgate.net

The elucidation of polymorphic forms is typically achieved using techniques like single-crystal and powder X-ray diffraction, thermal analysis (Differential Scanning Calorimetry - DSC), and solid-state NMR spectroscopy. researchgate.net For example, a study on 4-iodobenzoic acid revealed a phase transition at 230.77 K, indicating a change in the solid-state structure at different temperatures. researchgate.net Similarly, different polymorphs of a salt of 2-chloro-4-nitrobenzoic acid showed distinct crystal packing and thermal stabilities. researchgate.net Any potential polymorphs of this compound would likely exhibit different physical properties, such as melting point, solubility, and stability.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reaction energetics.

DFT calculations are a standard method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and for analyzing its electronic properties. For a molecule like 4-Iodo-2-nitrobenzoic acid, a typical DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation.

The electronic structure of this compound is significantly influenced by its substituents. The nitro group (-NO₂) and the iodine atom (-I) are both electron-withdrawing, which impacts the electron density distribution across the benzene (B151609) ring and influences the molecule's reactivity and acidity. The carboxylic acid group (-COOH) is also electron-withdrawing but can act as a hydrogen bond donor and acceptor.

While specific optimized geometry data for this compound is not readily found, studies on its positional isomer, 2-iodo-4-nitrobenzoic acid, have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to optimize its geometry. Such calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the substituents.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific data for this molecule is not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.47 Å |

| O-H (acid) Bond Length | ~0.97 Å |

| C-C-I Bond Angle | ~120° |

| O-N-O Bond Angle | ~125° |

DFT calculations are instrumental in mapping out the energetic landscape of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction enthalpies. This provides a deeper understanding of reaction mechanisms and kinetics.

For this compound, theoretical studies could be applied to analyze reactions such as nucleophilic aromatic substitution at the iodine-bearing carbon or the reduction of the nitro group. For instance, in a study of the related compound 2-iodo-4-nitrobenzoic acid, the Polarizable Continuum Model (PCM) was used to simulate solvent effects, which were found to lower activation barriers for reactions by 10–15 kJ/mol in polar aprotic solvents. A similar approach for this compound would help in predicting its reactivity in different solvent environments and optimizing reaction conditions.

DFT can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are highly valuable for validating experimental data and aiding in the structural elucidation of complex molecules.

Methodologies exist for predicting chemical shifts using DFT calculations, for example, with the Gaussian suite of programs and the B3LYP functional with a 6-31G(d) basis set. While specific predicted NMR data for this compound is not available, such calculations would provide a theoretical spectrum to compare against experimental findings, helping to assign the signals of the aromatic protons and carbons, which are in a complex environment due to the varied electronic effects of the substituents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational flexibility and dynamics of molecules.

While the benzene ring of this compound is largely rigid, the molecule possesses conformational flexibility primarily around the carboxylic acid group and the nitro group. The rotation around the C-COOH and C-NO₂ bonds can lead to different conformers.

MD simulations, often using force fields like AMBER or GROMACS, can be used to explore the conformational space of the molecule. These simulations would reveal the most stable conformations, the energy barriers between them, and how the molecule's flexibility is influenced by its environment (e.g., solvent). This information is particularly important for understanding how the molecule might interact with a biological target.

This compound is utilized as a chemical intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. google.comgoogle.com For instance, derivatives of this compound have been investigated as cholecystokinin (B1591339) (CCK) receptor antagonists. google.comgoogle.com

In such cases, molecular docking and MD simulations are crucial tools for modeling ligand-protein interactions. Docking studies would predict the preferred binding orientation of a derivative within the active site of a protein, such as the CCK1 or CCK2 receptor. Subsequent MD simulations could then be used to assess the stability of the predicted binding pose and to analyze the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Although specific modeling studies on derivatives of this compound are not detailed in the available literature, this represents a key application of computational chemistry in drug discovery programs that might use this compound as a building block.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Iodo-4-nitrobenzoic acid |

| 4-amino-2-nitrobenzoic acid |

| 4-Iodo-2-nitrobenzaldehyde (B3191990) |

| Cholecystokinin |

Intermolecular Interaction Analysis

Studies on Hydrogen Bonding Networks

The most prominent intermolecular interaction in this compound involves the carboxylic acid functional group. The presence of this group facilitates the formation of strong hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers in the solid state, where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule (O—H···O). This robust hydrogen-bonding motif is a primary determinant of the compound's thermal properties, contributing to a relatively high melting point by creating a stable, extended network in the crystal lattice. The increased polarity conferred by the carboxylic acid group also enhances its solubility in polar solvents.

Investigation of Halogen Bond Interactions

The iodine atom at the 4-position is a key feature that allows this compound to participate in halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic or electron-rich site. In the case of this compound, the iodine atom can act as a halogen bond donor, potentially interacting with the electron-rich oxygen atoms of the nitro group or the carboxylic acid group of an adjacent molecule (I···O). Such interactions, while weaker than hydrogen bonds, play a crucial role in directing crystal packing and reinforcing the supramolecular architecture. Studies on structurally similar compounds, like 1-Iodo-4-methoxy-2-nitrobenzene, have shown that iodine's participation in halogen bonding contributes to dense crystal packing arrangements.

Impact of Substituents on Crystal Packing and Solid Solution Formation

The specific placement of the iodo and nitro substituents on the benzoic acid scaffold has a profound impact on the molecule's electronic properties and crystal packing. Both the nitro group at the ortho position and the iodine atom at the para position are electron-withdrawing, which influences the acidity of the carboxylic acid and the nature of the intermolecular interactions.

The positional isomer, 2-iodo-4-nitrobenzoic acid, demonstrates the significance of substituent placement. While both isomers feature the same functional groups, their different spatial arrangement leads to distinct crystal packing and potentially different strengths in their hydrogen and halogen bonding networks, affecting their physical properties and synthetic utility. The steric bulk and electronic nature of these substituents are critical factors in what is known as crystal engineering, guiding the formation of specific crystalline structures.

| Interaction Type | Participating Groups | Significance in Crystal Structure |

| Hydrogen Bonding | Carboxylic Acid (–COOH) | Forms strong dimers (O–H···O), leading to high thermal stability and influencing melting point. |

| Halogen Bonding | Iodine (–I) and Nitro (–NO₂) or Carboxylic Acid (–COOH) | Iodine acts as a donor, interacting with oxygen atoms (I···O) to guide and stabilize crystal packing. |

| Substituent Effects | Ortho-Nitro and Para-Iodo | The electron-withdrawing nature and steric hindrance of the groups dictate molecular conformation and the efficiency of packing. vulcanchem.com |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

While specific QSAR models for this compound are not extensively published, its role as a synthetic intermediate provides a basis for understanding how its structural features can be correlated with biological activity and chemical reactivity in derivative compounds.

Predictive Modeling for Biological Activity (e.g., Enzyme Inhibition)

This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. google.comgoogleapis.comgoogle.com It has been used as a precursor in the development of ligands for cholecystokinin (CCK) receptors, which are targets for conditions related to gastrointestinal function and neurological disorders. googleapis.comgoogle.com In such contexts, the 4-iodo-2-nitrobenzoyl scaffold is a core component upon which further structural modifications are made to generate libraries of compounds.

Predictive QSAR models can be applied to these compound libraries to correlate structural modifications with biological endpoints, such as enzyme inhibition or receptor binding affinity. The iodine atom is particularly useful in this regard, as it can be replaced through cross-coupling reactions, allowing for systematic variation of substituents at the 4-position. The electronic properties of the nitro group and the steric and electronic contributions of the iodine atom are key descriptors that would be used in such a QSAR model.

| Scaffold Feature | Potential for Modification | QSAR Descriptor Contribution | Example Application |

| Iodine Atom | Can be substituted via cross-coupling (e.g., Suzuki, Ullmann). vulcanchem.com | Halogen-specific descriptors, steric parameters (e.g., molar refractivity), electronic parameters. | Generating libraries to model binding affinity at cholecystokinin receptors. googleapis.comgoogle.com |

| Nitro Group | Can be reduced to an amino group. archive.org | Electronic descriptors (e.g., Hammett constants), hydrogen bonding potential (as -NH₂). | Modifying polarity and interaction potential for enzyme active sites. |

| Carboxylic Acid | Can be converted to amides or esters. google.com | Hydrogen bond donor/acceptor counts, polarity descriptors. | Altering cell permeability and target engagement. |

Correlation of Structural Features with Reactivity

The reactivity of this compound is directly correlated with its structural and electronic features. The electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic substitution but activates it for certain nucleophilic substitutions. The iodine and carboxylic acid groups provide versatile handles for a range of chemical transformations.

Reactions at the Iodine Site: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. vulcanchem.com This feature is exploited to synthesize biaryl compounds. vulcanchem.com

Reactions of the Nitro Group: The nitro group can be readily reduced to an amino group (4-iodo-2-aminobenzoic acid) using reagents like ferrous sulfate (B86663) or through catalytic hydrogenation. archive.org This transformation is fundamental for introducing a nucleophilic amine, which can then be used for further derivatization.

Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted into more reactive species like acid chlorides (using thionyl chloride) to facilitate the formation of amides and esters. google.com This is a common step in synthesizing peptide-like molecules. google.com

The combination of these reactive sites makes this compound a highly versatile intermediate in multi-step organic synthesis. googleapis.com

Biological and Biochemical Research Applications

Investigation of Enzyme Inhibition Mechanisms

The potential of 4-iodo-2-nitrobenzoic acid and its derivatives as enzyme inhibitors is a significant area of research, driven by the compound's structural motifs that can interact with active sites of various enzymes.